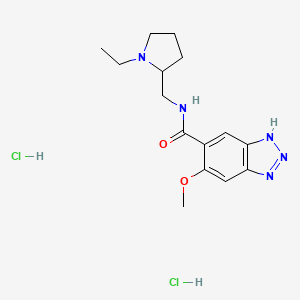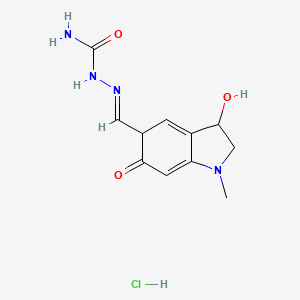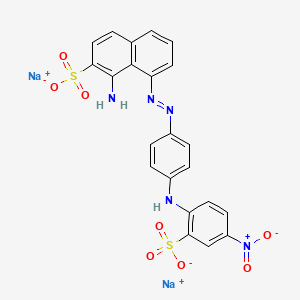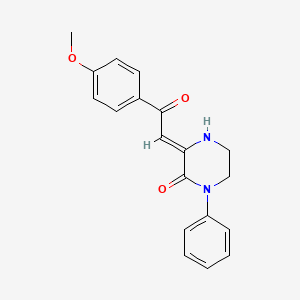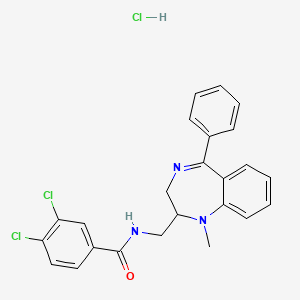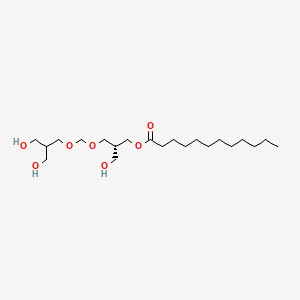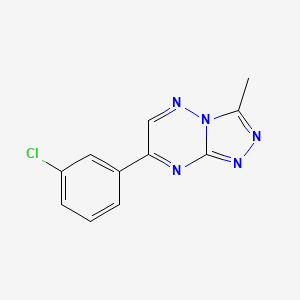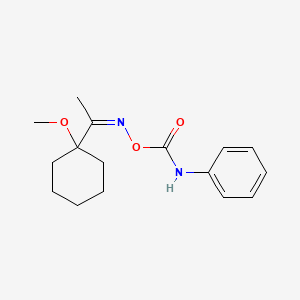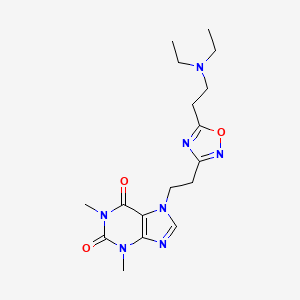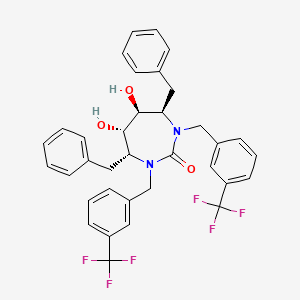
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure containing nitrogen. The compound also features chlorinated benzoyl and quinolinylidene groups, making it a unique and versatile chemical entity.
Méthodes De Préparation
The synthesis of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt involves multiple steps, including the formation of the quinoline ring and the introduction of the chlorinated benzoyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorinated benzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows the compound to bind to these targets, potentially inhibiting their activity or altering their function. The chlorinated benzoyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of the quinoline family, used in various chemical syntheses.
Hydroxylamine derivatives: Compounds with similar functional groups, used in organic synthesis and as intermediates in the production of pharmaceuticals.
Propriétés
Numéro CAS |
114427-25-7 |
|---|---|
Formule moléculaire |
C16H11Cl2KN2O5S |
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
potassium;[(Z)-[6-chloro-1-(4-chlorobenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C16H12Cl2N2O5S.K/c17-11-3-1-10(2-4-11)16(21)20-8-7-14(19-25-26(22,23)24)13-9-12(18)5-6-15(13)20;/h1-6,9H,7-8H2,(H,22,23,24);/q;+1/p-1/b19-14-; |
Clé InChI |
XPYAKDBZBAILIK-YEBWQKSTSA-M |
SMILES isomérique |
C\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.[K+] |
SMILES canonique |
C1CN(C2=C(C1=NOS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



